Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a thiadiazole moiety. Its structure integrates a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group, and an isopropyl ester. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active thiophene and thiadiazole derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H21N3O3S3 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O3S3/c1-9(2)23-16(22)14-11-6-4-5-7-12(11)26-15(14)18-13(21)8-24-17-20-19-10(3)25-17/h9H,4-8H2,1-3H3,(H,18,21) |
InChI Key |
GOCGIBIELVGOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexenone with Thiophene Precursors
Method :
Oxidation and Functionalization
-
The resulting benzothiophene is oxidized to the 1,1-dioxide using H₂O₂ in acetic acid.
-
Note : For the target compound, oxidation is omitted to retain the thiophene structure.
Esterification to Propan-2-yl 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate
Acid-Catalyzed Esterification
Procedure :
-
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 equiv) is refluxed with isopropyl alcohol (5.0 equiv) and H₂SO₄ (0.1 equiv) in toluene.
-
Reaction Time : 6–8 h.
Characterization Data :
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.32 (d, 6H), 2.85 (m, 4H), 3.02 (m, 2H), 5.15 (m, 1H), 7.45 (s, 1H) |
| IR (cm⁻¹) | 1720 (C=O), 1260 (C-O) |
Introduction of the 2-Amino Group
Nitration and Reduction
Step 1: Nitration
Step 2: Reduction of Nitro Group
Intermediate : 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Synthesis of [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic Acid
Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol
Method :
Characterization Data :
| Property | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H), 13.8 (s, 1H) |
| MS (m/z) | 133 [M+H]⁺ |
Alkylation to Form Sulfanylacetic Acid
Final Acylation Reaction
Activation and Coupling
Procedure :
-
[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid (1.2 equiv) is activated with thionyl chloride (2.0 equiv) to form the acyl chloride.
-
The acyl chloride is reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in dry DCM with triethylamine (2.5 equiv).
Conditions : 0°C → RT, 12 h.
Yield : 70–75%.
Characterization of Final Product
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.30 (d, 6H), 2.50 (s, 3H), 2.80–3.10 (m, 6H), 4.25 (s, 2H), 5.10 (m, 1H), 7.40 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 22.1, 23.5, 25.8, 28.4, 67.9, 121.5, 142.3, 166.5, 170.2 |
| IR (cm⁻¹) | 3280 (N-H), 1725 (C=O ester), 1660 (C=O amide), 1240 (C-S) |
| HRMS (m/z) | 425.0843 [M+H]⁺ (calc. 425.0845) |
Optimization and Challenges
-
Thiadiazole Stability : The 1,3,4-thiadiazole ring is sensitive to strong acids; reactions are conducted under mildly acidic or neutral conditions.
-
Regioselectivity : Nitration at position 2 is favored due to electron-donating effects of the ester group.
Comparative Analysis of Methods
| Step | Alternative Approaches | Yield |
|---|---|---|
| Esterification | DCC/DMAP-mediated coupling with isopropanol | 78% |
| Acylation | HOBt/EDCl coupling in DMF | 72% |
Industrial Scalability Considerations
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the functional groups, this compound can undergo oxidation (e.g., converting thiol to disulfide) or reduction (e.g., reducing the carbonyl group).
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, hydrazine, acetic anhydride, and various catalysts.
Major Products: The final compound itself, along with intermediates during synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of thiadiazole and benzothiophene, which are known for their biological activity. The molecular formula is , and it has a molecular weight of approximately 364.47 g/mol. Its structure can be represented as follows:
Antiviral Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For example, studies have shown that certain thiadiazole derivatives can inhibit viral replication in various models. The compound under discussion may share similar mechanisms of action due to its structural components related to known antiviral agents .
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activity against a range of pathogens. The presence of the thiadiazole moiety in the compound suggests potential efficacy against bacteria and fungi. In laboratory settings, compounds with similar structures have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds containing both benzothiophene and thiadiazole frameworks. For instance, a novel anticancer compound was identified through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in developing effective anticancer agents . The compound's unique structure may contribute to its ability to target cancer cells selectively.
Enzyme Inhibition
The compound's structure may also allow it to act as an enzyme inhibitor. Thiadiazole derivatives have been reported to inhibit various enzymes involved in metabolic pathways associated with disease progression. This aspect is particularly relevant in drug design aimed at targeting metabolic diseases or conditions like diabetes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a notable study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain thiadiazole derivatives exhibited promising anticancer effects due to their ability to induce apoptosis in cancer cells while sparing normal cells .
Mechanism of Action
Targets: Identify cellular receptors, enzymes, or pathways affected by this compound.
Pathways: Investigate how it modulates biological processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Thiadiazole vs. Thiazole Moieties : The target compound’s 1,3,4-thiadiazole ring differs from the thiazole derivatives in , where hydroperoxy groups enhance oxidative stability. The sulfur-rich thiadiazole in the target compound may improve binding to metalloenzymes or redox-active targets .
- Tetrahydrobenzothiophene vs. Tetrahydrobenzothiazole: The tetrahydrobenzothiophene core (vs.
- Ester Groups : The isopropyl ester in the target compound may confer higher lipophilicity than the isobutyl ester in , affecting membrane permeability .
Physicochemical and Spectroscopic Comparisons
- The thiadiazole’s sulfanyl group may appear as a singlet near δ 3.5–4.0 ppm .
- Lumping Strategy Relevance : ’s lumping approach groups compounds with similar structures for modeling. The target compound’s tetrahydrobenzothiophene and thiadiazole motifs could be lumped with other sulfur-containing heterocycles to predict environmental persistence or toxicity .
Environmental and Regulatory Considerations
- TRI Data Limitations : , and 8 highlight challenges in tracking sulfur-containing compounds (e.g., zinc/lead/manganese derivatives) in environmental databases. The target compound’s thiadiazole group may require specialized reporting if metabolized into reactive sulfur species .
Biological Activity
Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- SMILES Notation : CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C
This structure includes a thiadiazole ring which is critical for its biological properties.
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the 1,3,4-thiadiazole structure have shown effective inhibition against various bacterial strains including Salmonella typhi and E. coli. In one study, certain derivatives displayed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
- Antifungal Activity : These compounds also demonstrated antifungal effects against species such as Aspergillus niger and Penicillium sp., though they exhibited only moderate activity against Candida albicans .
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively studied. For example:
- Cell Line Studies : A series of synthesized 1,3,4-thiadiazoles showed promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent cytotoxic effects (IC50 values of 4.37 μM and 8.03 μM respectively) . The mechanism of action is attributed to the inhibition of RNA and DNA synthesis without affecting protein synthesis .
The biological activity associated with the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives may inhibit key enzymes involved in cellular processes such as phosphodiesterase and histone deacetylase .
- Interaction with Biological Targets : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological targets including kinases involved in tumorigenesis .
- Synergistic Effects : The covalent bonding capabilities of the amine group in thiadiazole derivatives may lead to synergistic effects when combined with other biologically active compounds .
Case Studies
A few notable studies highlight the biological efficacy of compounds related to this compound:
| Study | Compound | Target | Result |
|---|---|---|---|
| Dogan et al. | Various derivatives | Bacterial strains | MIC values ranging from 62.5 μg/mL against S. aureus |
| Research on HepG-2 & A-549 | Thiadiazole derivatives | Cancer cell lines | IC50 values of 4.37 μM and 8.03 μM respectively |
| Antimicrobial properties review | Thiadiazole derivatives | E. coli, Salmonella typhi | Zones of inhibition up to 19 mm |
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
- Methodological Answer : The synthesis involves three critical steps: (1) Formation of the 1,3,4-thiadiazole ring via heterocyclization of acylated thiosemicarbazides with CS₂ ; (2) Alkylation of the thiol group using reagents like chloroacetyl chloride to introduce the sulfanylacetyl moiety ; (3) Coupling the thiadiazole intermediate to the tetrahydrobenzothiophene core via amide bond formation, typically using carbodiimide-based coupling agents. Optimize reaction conditions (e.g., solvent, temperature) to minimize side products—yields range from 72–94% in analogous syntheses .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- 1H NMR to verify proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm, thiadiazole protons at δ 7.0–8.0 ppm) .
- IR Spectroscopy to confirm functional groups (amide C=O stretch ~1650 cm⁻¹, thiadiazole C-S stretch ~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) for molecular ion validation .
Cross-reference with PubChem data for analogous compounds .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer :
- TLC with UV detection to monitor reaction progress and purity .
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
- Elemental Analysis to ensure stoichiometric consistency (±0.4% for C, H, N, S) .
Advanced Research Questions
Q. How do structural modifications at the thiadiazole ring influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing derivatives with varied substituents (e.g., methyl, nitro, or halogens at the 5-position of the thiadiazole). Test these analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Compare results to identify critical substituents—e.g., 5-methyl enhances metabolic stability, while nitro groups may improve target binding .
Q. What strategies resolve discrepancies in bioactivity data across different in vitro models?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate compound solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
- Reproduce results using orthogonal assays (e.g., Western blotting alongside ELISA for protein target validation) .
- Analyze impurities via LC-MS; bioactive contaminants (e.g., unreacted intermediates) may skew results .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .
- Use ADMET prediction tools (e.g., SwissADME) to assess logP (target ≤5), aqueous solubility, and CYP450 interactions .
- Prioritize derivatives with lower topological polar surface area (TPSA <140 Ų) to enhance blood-brain barrier penetration if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
